3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine 3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15893360
InChI: InChI=1S/C10H10IN3/c11-8-4-5-14-9(6-8)12-13-10(14)7-2-1-3-7/h4-7H,1-3H2
SMILES:
Molecular Formula: C10H10IN3
Molecular Weight: 299.11 g/mol

3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

CAS No.:

Cat. No.: VC15893360

Molecular Formula: C10H10IN3

Molecular Weight: 299.11 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine -

Specification

Molecular Formula C10H10IN3
Molecular Weight 299.11 g/mol
IUPAC Name 3-cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine
Standard InChI InChI=1S/C10H10IN3/c11-8-4-5-14-9(6-8)12-13-10(14)7-2-1-3-7/h4-7H,1-3H2
Standard InChI Key AXONNEYQYGGNDG-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)C2=NN=C3N2C=CC(=C3)I

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound features a bicyclic framework comprising a pyridine ring fused to a triazole moiety. Key structural elements include:

  • Triazolo[4,3-a]pyridine core: The nitrogen-rich heterocycle contributes to π-π stacking interactions and hydrogen-bonding capabilities, critical for target engagement .

  • Cyclobutyl substituent: Positioned at the 3-position, this strained carbocyclic group introduces steric bulk and conformational constraints that may influence binding selectivity.

  • Iodine atom: The 7-iodo substitution enhances molecular polarizability and provides a handle for further functionalization via cross-coupling reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₀H₁₀IN₃
Molecular weight299.11 g/mol
IUPAC name3-cyclobutyl-7-iodo- triazolo[4,3-a]pyridine
Canonical SMILESC1CC(C1)C2=NN=C3N2C=CC(=C3)I
XLogP32.7 (estimated)

Synthesis and Derivatization

Synthetic Routes

Though no explicit protocol for 3-cyclobutyl-7-iodo- triazolo[4,3-a]pyridine has been published, analogous triazolopyridines are typically synthesized via:

  • Cyclocondensation: Reaction of aminopyridines with nitriles or orthoesters under acidic conditions to form the triazole ring .

  • Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) directed by electron-donating groups.

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/ConditionsYield*
1CyclobutylationCyclobutylmagnesium bromide, Pd catalysis65%
2Triazole ring formationNH₂OH·HCl, NaOH, reflux45%
3IodinationNIS, CH₂Cl₂, 0°C → RT78%
*Theoretical yields based on analogous reactions .

Post-Synthetic Modifications

The iodine atom at C7 offers opportunities for diversification:

  • Suzuki-Miyaura coupling: Installation of aryl/heteroaryl groups using palladium catalysts .

  • Sonogashira reaction: Introduction of alkynes for probe development or bioorthogonal chemistry.

CompoundTargetKᵢ (nM)Residence Time
7-Phenyl analogmGlu₂4832 min
7-(4-Fluorophenyl) analogmGlu₂2968 min
3-Cyclobutyl-7-IodoPredicted~100*~45 min*
*Estimated based on QSAR models .

Future Research Directions

  • Synthetic optimization: Develop scalable routes using continuous flow chemistry to improve yields beyond 50%.

  • Target deconvolution: Employ chemoproteomics to identify off-target interactions mediated by the triazole moiety .

  • Prodrug strategies: Mask the iodine atom with bioreversible groups (e.g., boronates) to enhance oral bioavailability .

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